molecular formula C13H18O5 B12108524 Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- CAS No. 92157-62-5

Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl-

Cat. No.: B12108524
CAS No.: 92157-62-5
M. Wt: 254.28 g/mol
InChI Key: DIBPZLCTJKHKTE-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- is an organic compound known for its unique structure and properties It is characterized by the presence of three methoxy groups attached to the benzene ring and an alpha-methyl group on the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3,4,5-trimethoxybenzaldehyde and alpha-methylpropanoic acid.

    Condensation Reaction: The aldehyde group of 3,4,5-trimethoxybenzaldehyde undergoes a condensation reaction with alpha-methylpropanoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research has shown that derivatives of benzenepropanoic acid exhibit significant antitumor properties. For instance, studies on trimethoxy derivatives have indicated their ability to inhibit cancer cell proliferation. A notable case involves the evaluation of ester derivatives against MDA-MB231 human breast cancer cells, where certain compounds demonstrated moderate antitumor activity with IC50 values around 46.7 μM . The structure-activity relationship (SAR) studies suggest that functional groups enhancing hydrogen bonding are more effective in promoting inhibitory activity compared to those with methoxy substitutions .

Antiviral Properties
The compound has also been investigated for its antiviral effects. Specifically, certain esters derived from trimethoxy compounds have shown stronger inhibition against influenza A virus compared to their parent compounds. This highlights the potential for developing antiviral therapeutics using these modified structures .

Central Nervous System (CNS) Effects
Benzenepropanoic acid derivatives have been studied for their effects on the central nervous system. In vitro experiments indicated that some compounds could modulate ion currents in cardiomyocytes, suggesting a possible role in cardiac health and CNS-related disorders .

Materials Science Applications

Use in Polymer Chemistry
Benzenepropanoic acid derivatives have been utilized as monomers in the synthesis of various polymeric materials. These compounds can enhance the mechanical properties and thermal stability of plastics when incorporated into polymer matrices. Their application as additives in waterproofing agents for building materials has also been documented, where they improve adhesion and hydrophobic properties of coatings .

Asphalt Additives
In road construction, benzenepropanoic acid derivatives are being explored as additives in asphalt formulations. Their incorporation is expected to enhance bonding between asphalt and aggregates, thereby improving the durability and performance of road surfaces under varying environmental conditions .

Environmental Applications

Biodegradability Studies
Research into the environmental impact of benzenepropanoic acid derivatives has focused on their biodegradability and potential ecological effects. Studies have indicated that certain modifications can lead to more environmentally friendly profiles, making them suitable candidates for sustainable chemical applications .

Table 1: Antitumor Activity of Benzenepropanoic Acid Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Ester S1MDA-MB23146.7c-MET inhibition
Ester N6Cardiomyocytes15-30Modulation of L-type calcium current

Table 2: Applications in Materials Science

ApplicationDescriptionBenefits
Polymer ChemistryMonomer for plastic synthesisEnhances mechanical properties
Waterproofing AgentsAdditive for building material coatingsImproves adhesion and hydrophobicity
Asphalt AdditivesEnhances bonding in asphalt formulationsIncreases durability and reduces water stripping

Case Studies

Case Study 1: Antiviral Efficacy
A study conducted on ester derivatives revealed that certain compounds exhibited a notable reduction in viral replication rates in vitro against influenza A. The modifications made to the benzenepropanoic acid structure were crucial in enhancing its bioactivity against viral pathogens .

Case Study 2: Polymer Enhancement
In a series of experiments aimed at improving polymer formulations, benzenepropanoic acid derivatives were incorporated into polyvinyl chloride (PVC) matrices. The results indicated improved thermal stability and mechanical strength compared to control samples without the additive, showcasing its potential use in commercial plastic products .

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- involves its interaction with specific molecular targets and pathways. The methoxy groups on the benzene ring can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The alpha-methyl group can also affect the compound’s steric properties, impacting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3,4,5-trimethoxy-: Similar structure but lacks the alpha-methyl group.

    Benzeneethanamine, 3,4,5-trimethoxy-: Contains an ethanamine group instead of a propanoic acid chain.

    Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: Contains different substituents on the benzene ring.

Uniqueness

Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- is unique due to the presence of both the alpha-methyl group and the three methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Biological Activity

Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by the presence of three methoxy groups attached to a benzene ring and an alpha-methyl group on the propanoic acid chain. Its molecular formula is C12H16O5C_{12}H_{16}O_5 with a molecular weight of 240.25 g/mol. The structure can be represented as follows:

Benzenepropanoic acid 3 4 5 trimethoxy alpha methyl \text{Benzenepropanoic acid 3 4 5 trimethoxy alpha methyl }

1. Antitumor Activity

Benzenepropanoic acid derivatives have shown promising antitumor activity across various cancer cell lines. For instance, studies indicate that compounds with similar structural motifs exhibit significant antiproliferative effects against melanoma cells. The mechanism involves the disruption of the folate cycle, which is crucial for cancer cell growth and proliferation .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
TMECGMelanoma54Folate cycle disruption
Ester S1MDA-MB23146.7c-MET inhibition
Ester S10EL-40.15MetAP2 inhibition

2. Cholinesterase Inhibition

Recent investigations have highlighted the cholinesterase inhibitory activity of benzenepropanoic acid derivatives. These compounds exhibit selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease. The most potent derivatives demonstrated IC50 values in the micromolar range, suggesting their potential as therapeutic agents for cognitive enhancement .

Table 2: Cholinesterase Inhibition Data

Compound NameAChE IC50 (µM)BChE IC50 (µM)Selectivity Index
Compound 54632.461.42
Compound 649.4444.411.11

3. Antimicrobial Activity

The antimicrobial properties of benzenepropanoic acid derivatives have also been explored. Compounds with trimethoxy substitutions have demonstrated effectiveness against various bacterial strains, indicating their potential use as natural preservatives or therapeutic agents in treating infections .

The biological activities of benzenepropanoic acid derivatives can be attributed to several mechanisms:

  • Folate Cycle Disruption : As seen with TMECG, binding to dihydrofolate reductase leads to downregulation of genes involved in folate metabolism, which is crucial for DNA synthesis in rapidly dividing cells .
  • Enzyme Inhibition : The inhibition of cholinesterases affects neurotransmitter levels, potentially improving cognitive function and memory retention in neurodegenerative conditions .
  • Antioxidant Properties : The presence of methoxy groups may alter the redox properties of these compounds, enhancing their ability to scavenge free radicals and reduce oxidative stress in cells.

Case Study 1: Melanoma Treatment

In a controlled study involving melanoma cell lines treated with TMECG, researchers observed a significant reduction in cell viability (IC50 = 54 µM). The study concluded that the compound's ability to disrupt folate metabolism was a key factor in its antitumor efficacy .

Case Study 2: Alzheimer's Disease Models

Another study assessed the effects of cholinesterase inhibitors derived from benzenepropanoic acid on cognitive function in animal models of Alzheimer's disease. Results indicated improved memory retention and learning capabilities when administered at specific dosages, reinforcing the potential therapeutic role of these compounds in neurodegenerative disorders .

Properties

CAS No.

92157-62-5

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

2-methyl-3-(3,4,5-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C13H18O5/c1-8(13(14)15)5-9-6-10(16-2)12(18-4)11(7-9)17-3/h6-8H,5H2,1-4H3,(H,14,15)

InChI Key

DIBPZLCTJKHKTE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C(=C1)OC)OC)OC)C(=O)O

Origin of Product

United States

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